molecular formula C2H4ClF B1294213 1-Chloro-2-fluoroethane CAS No. 762-50-5

1-Chloro-2-fluoroethane

Cat. No.: B1294213
CAS No.: 762-50-5
M. Wt: 82.5 g/mol
InChI Key: VEZJSKSPVQQGIS-UHFFFAOYSA-N
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Description

Position within Halogenated Ethane (B1197151) Chemistry

1-Chloro-2-fluoroethane is a member of the halogenated ethane family, which are derivatives of ethane (C₂H₆) where one or more hydrogen atoms have been replaced by halogens. wikipedia.orgsolubilityofthings.com The halogenation of alkanes like ethane typically proceeds via a free-radical substitution mechanism, often initiated by ultraviolet (UV) light. savemyexams.comlibretexts.orgbyjus.com This process involves initiation, propagation, and termination steps, leading to the formation of mono- or poly-halogenated products. savemyexams.comyoutube.com

The presence of both chlorine and fluorine atoms distinguishes this compound from its symmetrically substituted counterparts like 1,2-dichloroethane (B1671644) or 1,2-difluoroethane. solubilityofthings.comrsc.org The differing electronegativity and atomic size of chlorine and fluorine create a distinct dipole moment and influence the molecule's conformational energetics. brainly.com The C-F bond is significantly stronger than the C-Cl bond, with bond dissociation energies of approximately 552 kJ/mol and 339 kJ/mol, respectively. This difference in bond strength and the polarity of the C-Cl and C-F bonds are central to its chemical behavior and the focus of many research studies. solubilityofthings.com Its industrial designation is HCFC-151, placing it within the hydrochlorofluorocarbon category of compounds. nih.gov

Historical and Current Trajectories in Scientific Inquiry

Historically, this compound garnered interest for its potential applications, such as its use as a refrigerant and as an intermediate in chemical synthesis. ontosight.aisolubilityofthings.com However, like many hydrochlorofluorocarbons (HCFCs), its contribution to ozone layer depletion led to its use being phased out under international agreements like the Montreal Protocol. ontosight.ai

This shift away from industrial application has refocused scientific inquiry onto the compound's fundamental physicochemical properties. A primary area of modern research is the conformational analysis of this compound. rsc.orgacs.org The molecule can exist as two primary rotational isomers (rotamers) around the carbon-carbon single bond: the trans (or anti) conformation, where the chlorine and fluorine atoms are positioned 180° apart, and the gauche conformation, where they are approximately 60°-70° apart. acs.orgacs.orgchegg.com

Numerous studies have investigated the relative stability of these conformers. In the gas phase, the trans conformer is the more stable form. rsc.orgacs.org Conversely, in the liquid phase, the gauche conformer becomes more stable, a reversal attributed to solvent effects and dielectric medium interactions. acs.orgacs.org Research has explored this phenomenon in various solvents, revealing that electrostatic and orbital interactions are key drivers of conformational preference. rsc.orgacs.org The anti-preference in the gaseous state has been analyzed through energy decomposition analysis, which points to the interplay of Pauli repulsion, electrostatic forces, and orbital interactions as determining factors. rsc.orgresearchgate.net

Foundational Research Methodologies Applied to the Compound

The study of this compound relies on a combination of sophisticated experimental and theoretical techniques to elucidate its structure and dynamics.

Experimental Methodologies:

Spectroscopy: Various spectroscopic methods have been crucial. High-resolution infrared spectroscopy has been used to study the C-H stretching vibrations and to identify and characterize the distinct vibrational bands of the trans and gauche conformers. aip.orgacs.orgresearchgate.netaip.org Raman spectroscopy, particularly with variable temperature measurements, has been instrumental in determining the enthalpy differences between the conformers in both gaseous and liquid states. acs.org Microwave spectroscopy has provided precise data on rotational constants and dipole moments for the different conformers, which are essential for accurate structural determination. Additionally, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural characterization. chemicalbook.com

Gas Electron Diffraction: This technique has been applied to investigate the molecular structures and conformational compositions of this compound in the gas phase at different temperatures, providing experimental values for bond lengths, bond angles, and the relative abundance of the rotamers. acs.org

Theoretical and Computational Methodologies:

Ab Initio and Density Functional Theory (DFT) Calculations: Computational chemistry plays a vital role in complementing experimental findings. Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory (MP2), along with DFT methods (e.g., B3LYP), are used to calculate equilibrium geometries, conformational energy differences, and the potential energy surface for internal rotation. rsc.orgacs.orgacs.orgrsc.org These calculations provide theoretical insights into the barriers to rotation between the conformers and help in the assignment of complex vibrational spectra. acs.org

Polarizable Continuum Models (PCM): To understand the significant influence of the environment on conformational equilibrium, PCM and other solvation models are employed. These models simulate the effect of a solvent on the relative energies of the trans and gauche forms, helping to explain the observed shift in stability from the gas to the liquid phase. acs.org

These combined methodologies have provided a detailed and consistent picture of the structural and energetic landscape of this compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table summarizes key identifying and physical properties of the compound.

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Synonyms HCFC-151, Ethane, 1-chloro-2-fluoro- nih.gov
CAS Number 762-50-5 nih.gov
Chemical Formula C₂H₄ClF ontosight.ainih.gov
Molecular Weight 82.50 g/mol nih.gov
Appearance Colorless liquid nih.gov
Boiling Point 53-64 °C ontosight.ai
Melting Point < -50 °C nih.gov
Density 1.1747 g/cm³ at 20 °C nih.gov
Solubility Moderately soluble in water; highly soluble in alcohol and ether ontosight.aisolubilityofthings.comnih.gov
Dipole Moment 1.84 D

Table 2: Conformational Analysis Data for this compound This table presents the energy difference (ΔE) between the trans and gauche conformers in different phases. A positive value indicates the trans conformer is more stable.

PhaseΔE (E_gauche - E_trans)MethodologySource(s)
Gas +287 ± 58 cm⁻¹ (+821 ± 170 cal/mol)Variable-temperature Raman spectroscopy acs.org
Liquid -342 ± 22 cm⁻¹ (-978 ± 63 cal/mol)Variable-temperature Raman spectroscopy acs.org
Gas Anti form is more stableEnergy decomposition analysis (Theoretical) rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoroethane
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InChI

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2
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InChI Key

VEZJSKSPVQQGIS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCl)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4ClF
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DSSTOX Substance ID

DTXSID1073234
Record name HCFC-151
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Molecular Weight

82.50 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-2-fluoroethane
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Boiling Point

59 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Solubility

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Density

1.1747 g/cu cm @ 20 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Vapor Pressure

259.0 [mmHg]
Record name 1-Chloro-2-fluoroethane
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CAS No.

762-50-5
Record name Ethane, 1-chloro-2-fluoro-
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Melting Point

< -50 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Molecular Structure and Conformational Analysis of 1 Chloro 2 Fluoroethane

Investigation of Rotational Isomers and Energy Landscapes

The conformational landscape of 1-chloro-2-fluoroethane is characterized by two key staggered rotamers: the gauche conformation, where the chlorine and fluorine atoms are in proximity with a dihedral angle of approximately 60°, and the anti (or trans) conformation, where they are positioned opposite to each other with a dihedral angle of 180°. The relative stability of these conformers is a nuanced issue, influenced by the physical phase of the compound.

Gauche Conformation Stability and Energetic Characterization

In the gauche conformation of this compound, the chlorine and fluorine atoms are vicinal, leading to a complex interplay of interactions. While steric hindrance between the halogen atoms would typically destabilize this arrangement, the "gauche effect" can sometimes lead to unexpected stability in 1,2-disubstituted ethanes with electronegative substituents. This effect is often attributed to stabilizing hyperconjugative interactions. However, computational studies at the MP2/6-311++G**(6D)//MP2/6-31+G* level of theory indicate that for this compound in the gas phase, the gauche conformer is less stable than the anti conformer. swarthmore.edu The energy difference is calculated to be 0.38 kcal/mol, with the anti form being the global minimum. swarthmore.edu

Anti Conformation Stability and Energetic Characterization

The anti conformation, with the chlorine and fluorine atoms at a maximum separation, is generally favored due to minimized steric repulsion and dipole-dipole interactions. Computational studies confirm that the anti conformer of this compound is indeed the more stable rotamer in the gas phase. swarthmore.edu This preference for the anti form suggests that in the gaseous state, the classic steric and electrostatic repulsion effects dominate over any potential stabilizing gauche interactions for this particular molecule.

Energetic Characterization of this compound Conformers (Gas Phase)
ConformerRelative Energy (kcal/mol)
Anti0.00
Gauche0.38

Determination of Enthalpy Differences between Conformers in Various Phases (Solid, Liquid, Vapor)

The relative stability of the gauche and anti conformers of this compound is significantly influenced by the surrounding medium. In the solid phase, it has been observed that this compound exists exclusively in the gauche conformation.

Experimental studies using infrared spectroscopy of this compound dissolved in liquefied rare gases have provided quantitative data on the enthalpy differences (ΔH) between the conformers. In a liquid krypton solution, the anti (trans) conformer was found to be more stable than the gauche conformer by 1.296 ± 0.113 kJ/mol. Similarly, in a liquid xenon solution, the anti conformer was more stable by 1.346 ± 0.098 kJ/mol.

In the vapor phase, the anti conformer is also the more stable form. The enthalpy difference in the gas phase has been determined to be 350 ± 87 cm⁻¹ (approximately 4.19 ± 1.04 kJ/mol or 1.00 ± 0.25 kcal/mol), favoring the anti conformer. Conversely, in the liquid state, the gauche conformer is reported to be more stable by 300 ± 46 cm⁻¹ (approximately 3.59 ± 0.55 kJ/mol or 0.86 ± 0.13 kcal/mol). This reversal of stability highlights the significant role of intermolecular interactions in the liquid phase.

Enthalpy Differences (ΔH = Hgauche - Hanti) between Conformers of this compound in Various Phases
PhaseEnthalpy Difference (kJ/mol)More Stable Conformer
Solid-Gauche (exclusive)
Liquid-3.59 ± 0.55Gauche
Vapor4.19 ± 1.04Anti
Liquid Krypton Solution1.296 ± 0.113Anti
Liquid Xenon Solution1.346 ± 0.098Anti

Temperature-Dependent Conformational Composition Studies

Geometric Parameters and Structural Elucidation

The precise geometry of the gauche and anti conformers of this compound has been determined through computational methods, providing insights into the subtle structural changes that accompany internal rotation.

Bond Distances and Angles Averaged over Temperature

High-level ab initio calculations have provided detailed geometric parameters for both the gauche and anti conformers of this compound. These calculations reveal slight but significant differences in bond lengths and angles between the two forms, reflecting the different intramolecular environments.

In the more stable anti conformer, the C-C bond length is calculated to be 1.5133 Å. The C-Cl and C-F bond lengths are 1.7915 Å and 1.4105 Å, respectively. The bond angles are also well-defined, with the ∠ClCC angle at 110.19° and the ∠FCC angle at 109.43°.

For the gauche conformer, the C-C bond is slightly longer at 1.5072 Å. The C-Cl and C-F bond lengths are 1.7997 Å and 1.4051 Å, respectively. The bond angles in the gauche form show some distortion compared to the anti form, with the ∠ClCC angle being 111.41° and the ∠FCC angle being 109.00°. The dihedral angle (τ) between the Cl-C-C and C-C-F planes in the gauche conformer is calculated to be 67.5°. swarthmore.edu

Calculated Geometric Parameters of this compound Conformers
ParameterAnti ConformerGauche Conformer
Bond Distances (Å)
r(C-C)1.51331.5072
r(C-Cl)1.79151.7997
r(C-F)1.41051.4051
Bond Angles (°)
∠ClCC110.19111.41
∠FCC109.43109.00
Dihedral Angle (°)
τ(ClCCF)180.067.5

Rotational Constants and Inertial Defects for Structural Confirmation

The precise geometric structure of the gauche and anti conformers of this compound can be determined with high accuracy using microwave spectroscopy. This technique measures the frequencies of rotational transitions, from which the principal moments of inertia (IA, IB, IC) and the corresponding rotational constants (A, B, C) are derived.

For each conformer, a unique set of rotational constants is expected. By comparing experimentally measured rotational constants with those calculated from ab initio theoretical models for each possible geometry, an unambiguous identification of the conformers present in the sample can be made.

Theoretical Models of Conformational Preference

The conformational preference of this compound, where the gauche conformer is notably stable despite potential steric and electrostatic repulsion, is a subject of significant theoretical interest. In the liquid state, the gauche isomer is found to be more stable, while the anti (trans) form is more stable in the vapor phase aip.org. This phase-dependent stability highlights the subtle balance of intramolecular and intermolecular forces.

Analysis of Electrostatic Interactions and Their Role in Conformation

Electrostatic interactions, comprising dipole-dipole and higher multipole interactions between the electronegative chlorine and fluorine atoms, play a crucial role in determining conformational stability. In the anti conformation, the C-Cl and C-F bond dipoles are oriented in opposite directions, leading to a repulsive interaction that would destabilize this form. Conversely, the gauche conformation allows for an arrangement that can be either stabilizing or destabilizing depending on the precise geometry and charge distribution. The sensitivity of the gauche–anti energy difference to the presence of a polar solvent indicates the significance of competing electrostatic interactions rsc.orgswarthmore.edu.

Hyperconjugative Contributions to Conformational Stability

Hyperconjugation, an electronic interaction involving the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ), is a key factor in explaining the "gauche effect" in many substituted ethanes wikipedia.org. In this compound, the most significant hyperconjugative interaction is the donation of electron density from a C-H bonding orbital to the antibonding orbital of the anti-periplanar C-F bond (σC-H → σC-F) wikipedia.orgnih.gov. This interaction is maximized in the gauche conformation, where a C-H bond is anti-periplanar to the C-F bond, thus stabilizing this arrangement.

However, computational studies suggest that a model based solely on hyperconjugation is insufficient, as it does not fully account for the observed conformational preferences rsc.orgswarthmore.edu. The electron-donating ability of bonds to carbon follows the order C–Si > C–H > C–C > C–Cl > C–F rsc.orgswarthmore.edu. Therefore, other potential hyperconjugative interactions, such as σC-Cl → σ*C-F in the anti conformer, are weaker and contribute less to stability. The debate continues, but it is clear that hyperconjugation is a significant, if not solely dominant, contributor to the stability of the gauche conformer.

Energy Decomposition Analysis of Gauche/Anti Preferences

To dissect the various contributions to conformational stability, computational methods like Energy Decomposition Analysis (EDA) can be employed. EDA partitions the total interaction energy between molecular fragments into physically meaningful components:

Electrostatic Energy : The classical Coulombic interaction between the charge distributions of the fragments.

Pauli Repulsion (Exchange) : The strong, short-range repulsion arising from the Pauli exclusion principle.

Orbital Interaction (Hyperconjugation) : The energy gain from the mixing of occupied and unoccupied orbitals, which includes hyperconjugation and charge transfer.

Dispersion Energy : The attractive interaction arising from correlated electron motion.

By applying EDA to the gauche and anti conformers of this compound, one can quantify the energetic contribution of both electrostatic forces and hyperconjugative effects. This analysis for similar molecules like 1,2-difluoroethane has shown that electrostatic terms can be as, or even more, important than the orbital (hyperconjugative) terms in stabilizing the gauche form acs.org.

Torsional Motion and Potential Function Analysis

The rotation around the C-C bond in this compound can be described by a torsional potential energy function. This function maps the relative energy of the molecule as a function of the dihedral angle between the chlorine and fluorine atoms.

The potential energy surface features minima corresponding to the stable staggered conformers (gauche and anti) and maxima corresponding to the unstable eclipsed conformations, which represent the barriers to internal rotation youtube.com.

ConformationDihedral Angle (Cl-C-C-F)Relative Energy (Vapor)Relative Stability
Eclipsed (Cl/F)Maximum (Highest Barrier)Least Stable
Gauche~60-70°MinimumStable
Eclipsed (H/F, H/Cl)120°Maximum (Lower Barrier)Unstable
Anti (Trans)180°Global MinimumMost Stable

This table represents a qualitative description of the torsional potential in the vapor phase, where the anti conformer is more stable. The relative energies of the gauche and anti minima are reversed in the liquid phase.

Fourier analysis of the torsional potential energy provides further insight, confirming that hyperconjugative electron donation contributes significantly to the conformational preferences rsc.orgswarthmore.edu.

Molecular Dipole Moment Dependence on Conformation

The molecular dipole moment of this compound is highly dependent on its conformation, as it is the vector sum of the individual bond dipoles (primarily the C-Cl and C-F bonds).

In the anti conformation, the C-Cl and C-F bond dipoles point in nearly opposite directions. This leads to significant cancellation, resulting in the smallest molecular dipole moment among the stable conformers.

In the gauche conformation, the bond dipoles are at an angle of approximately 60-70°, leading to a large net molecular dipole moment.

The eclipsed conformations, being high-energy transition states, would exhibit the largest possible dipole moment when the C-Cl and C-F bonds are aligned (0° dihedral angle).

The experimentally observed dipole moment of 1.84 D is a population-weighted average of the dipole moments of the individual conformers present at equilibrium stenutz.eu. The conformational dependence of the dipole moment is a key aspect of the molecule's interaction with electric fields and its behavior as a solvent.

ConformationDihedral Angle (Cl-C-C-F)Expected Relative Dipole Moment
Anti (Trans)180°Smallest
Gauche~70°Large
Eclipsed (H/Halogen)120°Very Large
Eclipsed (Cl/F)Largest

Spectroscopic Characterization and Vibrational Dynamics of 1 Chloro 2 Fluoroethane

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary tool for probing the structural and dynamic properties of 1-chloro-2-fluoroethane's conformers.

High-resolution infrared spectroscopy has been instrumental in resolving the vibrational modes of both the gauche and trans conformers of this compound, particularly in the gas phase where rotational structures can be observed.

Studies focusing on the C-H stretching region (approximately 2985–3015 cm⁻¹) have successfully identified and assigned distinct vibrational transitions for each conformer. For the more stable trans conformer, analysis of the rotationally resolved spectrum revealed three separate vibrational transitions between 2985 and 2994 cm⁻¹. Two of these bands are assigned to the asymmetric C-H stretches of the CH₂Cl and CH₂F groups, with the presence of two distinct bands being influenced by the two common isotopes of chlorine (³⁵Cl and ³⁷Cl). The third transition in this region is attributed to a symmetric C-H stretch of the trans conformer.

Similar detailed analysis has been performed on the gauche conformer, which exhibits a more complex spectrum due to its lower symmetry. The vibrational frequencies for the C-H stretching modes of the gauche form are slightly shifted compared to the trans form, allowing for their distinct identification. For instance, a prominent band for the gauche conformer is observed near 3008 cm⁻¹. The precise assignment of these bands provides a clear spectroscopic signature for each rotational isomer.

ConformerVibrational ModeApproximate Frequency (cm⁻¹)
TransAsymmetric C-H Stretch2985 - 2994
TransSymmetric C-H Stretch2985 - 2994
GaucheC-H Stretch~3008

This table summarizes key vibrational frequencies in the C-H stretching region for the conformers of this compound.

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the activity of vibrational modes. For molecules with a center of symmetry, such as the trans conformer of this compound (point group C₂ₙ), the rule of mutual exclusion applies: vibrational modes that are Raman active are IR inactive, and vice versa. The gauche conformer, lacking a center of symmetry (point group C₂), can have vibrational modes that are active in both Raman and IR spectra.

This distinction is particularly useful for identifying and assigning low-frequency skeletal modes, such as the C-C stretch and various bending and torsional modes, which are sensitive to the molecule's conformation. By comparing the Raman and IR spectra of a sample, researchers can confirm the presence of both conformers in the liquid or gaseous states and make definitive assignments for their respective vibrational frequencies. For related molecules like 1,2-dichloroethane (B1671644), distinct Raman lines have been clearly assigned to the C-Cl stretching modes of the trans and gauche forms, a methodology directly applicable to this compound.

While initial vibrational assignments are often made using the harmonic oscillator approximation, a more accurate description requires an anharmonic vibrational analysis. This involves the calculation of a molecular force field that includes cubic and quartic force constants, which account for the non-parabolic nature of the true potential energy surface.

For a comprehensive understanding of this compound, ab initio computational methods are employed to determine these higher-order force constants. By constructing a complete quartic force field, researchers can accurately predict fundamental vibrational frequencies, overtones, and combination bands. This theoretical force field is often refined by scaling the calculated values to achieve the best possible agreement with experimentally observed spectroscopic data from both IR and Raman measurements. Such an analysis not only validates the experimental assignments but also provides a detailed picture of the intramolecular forces governing the molecule's dynamics.

High-resolution spectroscopic techniques allow for the observation of fine structure arising from the coupling of vibrational and rotational motion. The rovibrational analysis of fundamental and combination bands provides highly precise values for both vibrational band origins and rotational constants for the molecule in its ground and vibrationally excited states.

For this compound, the analysis of the rotational structure within a given vibrational band allows for the definitive assignment of that band to a specific conformer (gauche or trans). The patterns observed are characteristic of the molecule's moments of inertia, which differ significantly between the two conformers. This detailed analysis is crucial for understanding phenomena such as vibrational mode coupling, where energy from an excited vibrational state can be redistributed among other modes. Studies on the trans conformer have indicated a lack of significant vibrational mode coupling in the C-H stretching region.

Rotational and Microwave Spectroscopy Studies

Microwave spectroscopy is the most precise method for determining the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its geometric structure.

By measuring the frequencies of pure rotational transitions in the microwave region of the electromagnetic spectrum, highly accurate ground-state rotational constants (A₀, B₀, C₀) can be determined for both the gauche and trans conformers of this compound. The presence of two sets of distinct rotational transitions in the microwave spectrum provides unambiguous proof of the existence of two stable conformers at low temperatures.

Measurement and Interpretation of Quartic and Sextic Centrifugal Distortion Constants

The rotational spectrum of this compound allows for the determination of centrifugal distortion constants, which account for the small changes in the moments of inertia as the molecule rotates. These constants provide insight into the rigidity of the molecular framework. For the gauche conformer of this compound, Fourier-transform microwave (FTMW) spectroscopy has been employed to determine the quartic centrifugal distortion constants. eiu.edu These constants, derived from fitting the observed rotational transitions to a Hamiltonian model, quantify the extent to which the molecule distorts at higher rotational speeds.

The analysis of the FTMW spectrum of gauche-1-chloro-2-fluoroethane has yielded precise values for these quartic constants. eiu.edu However, detailed experimental values for the higher-order sextic centrifugal distortion constants for this compound are not extensively reported in the literature, as their determination requires a larger dataset of high-J rotational transitions, which can be challenging to measure and assign. researchgate.net

ConstantDescription
ΔJAccounts for the overall stretching of the molecule with rotation.
ΔJKDescribes the interaction between rotations about different principal axes.
ΔKRelates to the distortion along the axis of the largest moment of inertia.
δJA parameter related to the asymmetry of the molecule's distortion.
δKAnother asymmetry-related distortion parameter.

Accurate Determination of Nuclear Quadrupole Coupling Constants (for 35Cl and 37Cl)

The presence of chlorine nuclei (both 35Cl and 37Cl isotopes have a nuclear spin I > 1/2) in this compound gives rise to hyperfine splitting in the rotational spectra due to the interaction between the nuclear quadrupole moment of the chlorine nucleus and the electric field gradient at the nucleus. The constants describing this interaction, known as nuclear quadrupole coupling constants (NQCCs), provide detailed information about the electronic environment of the C-Cl bond.

High-resolution FTMW spectroscopy is the primary technique for resolving this hyperfine structure and accurately determining the NQCCs. nih.gov For the gauche conformer of this compound, NQCCs have been experimentally determined for isotopologues containing 35Cl and 37Cl. eiu.edu These experimental values can be compared with those predicted by ab initio quantum chemical calculations to assess the accuracy of theoretical models. eiu.eduuva.es The NQCC tensor elements (e.g., χaa, χbb, χcc) are determined by analyzing the splitting patterns of the rotational transitions. uva.es The magnitude of these constants is directly related to the ionicity and hybridization of the C-Cl bond. eiu.edu

Experimentally Determined Nuclear Quadrupole Coupling Constants for Gauche-1-chloro-2-fluoroethane Isotopologues
IsotopologueNQCC Tensor ElementExperimental Value (MHz)
gauche-CH2FCH235ClχaaSpecific value not available in search results
χbbSpecific value not available in search results
χccSpecific value not available in search results
gauche-CH2FCH237ClχaaSpecific value not available in search results
χbbSpecific value not available in search results
χccSpecific value not available in search results

Stark Effect Spectroscopy for Experimental Dipole Moment Quantification

Stark effect spectroscopy is a powerful method for determining the permanent electric dipole moment of a molecule with high precision. The technique involves applying a static external electric field to the gaseous sample, which perturbs the rotational energy levels. This perturbation, known as the Stark effect, causes a splitting or shifting of the rotational spectral lines. scilit.comnih.gov The magnitude of this shift is dependent on the strength of the applied electric field and the components of the molecular dipole moment along the principal axes of inertia (μa, μb, μc). csus.edu

By measuring the frequency shifts of rotational transitions as a function of the applied electric field, the individual components and the total magnitude of the dipole moment can be quantified experimentally. nih.govcsus.edu While this technique has been successfully applied to determine the dipole moments of various molecules, including other halogenated hydrocarbons like 1-chloro-4-fluorobenzene (B165104) csus.edu, specific studies detailing the application of Stark effect spectroscopy to quantify the dipole moment of this compound have not been prominently identified.

Spectroscopic Analysis of Vibrationally Excited States

The study of vibrationally excited states is crucial for understanding intramolecular dynamics, energy transfer, and chemical reactivity. uni-augsburg.dewisc.edu Spectroscopic techniques, particularly in the infrared and microwave regions, can probe transitions originating from or leading to states where one or more vibrational modes are excited. The analysis of these spectra provides information on vibrational frequencies, anharmonicities, and couplings between different vibrational modes. acs.org

For a molecule like this compound, analysis of the rotational spectra in vibrationally excited states can reveal how the rotational constants, and thus the effective molecular structure, change with vibrational excitation. This information is encoded in the vibration-rotation interaction constants. Furthermore, high-resolution infrared spectroscopy can resolve the rotational structure within a vibrational band, yielding precise data for both the ground and the excited vibrational state. acs.org While general methodologies for such analyses are well-established wisc.edu, detailed spectroscopic studies focusing specifically on the vibrationally excited states of this compound are not extensively covered in the available literature.

Photoelectron Spectroscopy Applied to this compound

Threshold Photoelectron Spectroscopy (TPES) for Ionic States

Threshold Photoelectron Spectroscopy (TPES) is an experimental technique used to study the electronic and vibrational energy levels of molecular cations. nih.gov In a TPES experiment, molecules are ionized by monochromatic radiation (often from a synchrotron source), and only electrons with nearly zero kinetic energy (threshold electrons) are detected as a function of the photon energy. researchgate.netresearchgate.net This method provides high resolution for determining the energies of the ionic states.

The resulting spectrum, a plot of threshold electron intensity versus photon energy, reveals the energy levels of the cation formed by removing an electron from different molecular orbitals of the neutral species. researchgate.net While TPES has been applied to investigate the ionic states of related molecules such as chloro-fluoro-ethene isomers researchgate.net, specific TPES studies dedicated to this compound are not found in the surveyed literature. Such a study would provide a direct measurement of the ionization energies corresponding to the formation of the this compound cation in its ground and various electronically excited states.

Vibrational Structure and Adiabatic Ionization Energies of Cations

A key advantage of TPES is its ability to resolve the vibrational structure within each electronic band of the molecular cation. researchgate.netresearchgate.net The onset of the first band in the threshold photoelectron spectrum corresponds to the adiabatic ionization energy (AIE), which is the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation. researchgate.net

The peaks observed within an electronic band correspond to transitions to different vibrational levels of that particular cationic state. The spacing and intensity pattern of this vibrational structure provide information about the vibrational frequencies of the cation and how the molecular geometry changes upon ionization. researchgate.net For example, in studies of chloro-fluoro-ethene, TPES has revealed rich vibrational progressions in the first few cationic states, allowing for detailed analysis. researchgate.net A similar investigation on this compound would yield its precise AIE and the vibrational frequencies of its cation, offering insights into the bonding characteristics of the ionized molecule.

Computational and Theoretical Investigations of 1 Chloro 2 Fluoroethane

High-Level Quantum Chemical Calculations for Molecular Properties

Advanced computational methodologies have been instrumental in characterizing the intricate details of 1-chloro-2-fluoroethane's molecular structure and electronic properties. These methods allow for precise calculations of its geometry, the influence of electron correlation, vibrational force fields, and its response to external electric and magnetic fields.

Equilibrium Geometry Optimizations Utilizing Advanced Methods (e.g., CCSD(T), DFT)

The determination of the precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical behavior. Like other substituted ethanes, this compound exists as two primary conformers: anti and gauche. In the anti conformation, the chlorine and fluorine atoms are positioned on opposite sides of the carbon-carbon bond, resulting in a dihedral angle of 180°. In the gauche conformation, these atoms are in closer proximity, with a dihedral angle of approximately 60°.

Computational studies have employed sophisticated methods to optimize the geometries of these conformers. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-311+G** basis set, has been utilized to calculate the energies of these conformers. Additionally, Møller-Plesset perturbation theory (MP2) with larger basis sets such as 6-311++G**(6D) has been applied to investigate the conformational preferences.

Research has shown that in the gaseous phase, the anti conformer of this compound is more stable than the gauche form. This preference is attributed to a combination of steric and electrostatic interactions. The larger chlorine atom and the electronegative fluorine atom experience less repulsive interaction when they are positioned far apart in the anti arrangement.

Below are representative tables of calculated equilibrium geometries for the anti and gauche conformers of this compound, compiled from theoretical studies.

Table 1: Calculated Equilibrium Geometry of anti-1-Chloro-2-fluoroethane

Parameter CCSD(T) B3LYP/6-311+G**
Bond Lengths (Å)
C-C Data not available Data not available
C-Cl Data not available Data not available
C-F Data not available Data not available
C-H Data not available Data not available
Bond Angles (degrees)
Cl-C-C Data not available Data not available
F-C-C Data not available Data not available
H-C-C Data not available Data not available
H-C-H Data not available Data not available
Dihedral Angle (degrees)

Table 2: Calculated Equilibrium Geometry of gauche-1-Chloro-2-fluoroethane

Parameter CCSD(T) B3LYP/6-311+G**
Bond Lengths (Å)
C-C Data not available Data not available
C-Cl Data not available Data not available
C-F Data not available Data not available
C-H Data not available Data not available
Bond Angles (degrees)
Cl-C-C Data not available Data not available
F-C-C Data not available Data not available
H-C-C Data not available Data not available
H-C-H Data not available Data not available
Dihedral Angle (degrees)

Inclusion of Core-Valence Correlation Effects and Basis Set Extrapolation

For highly accurate theoretical predictions, it is often necessary to go beyond the frozen-core approximation and include the effects of core-electron correlation. Core-valence correlation accounts for the interaction between the core and valence electrons, which can have a small but significant impact on molecular geometries and energies.

While specific studies detailing the application of core-valence correlation corrections and basis set extrapolation for this compound are not widely documented, these techniques are standard practice in high-accuracy computational chemistry. The general approach involves using specialized core-valence basis sets, such as the cc-pCVXZ series, and extrapolating the results to the complete basis set (CBS) limit. This procedure helps to minimize errors arising from the finite size of the basis set used in the calculations, thereby providing results that are closer to the true theoretical values.

Calculation of Harmonic and Anharmonic Force Fields

The vibrational properties of this compound can be investigated through the calculation of its harmonic and anharmonic force fields. The harmonic force field provides information about the fundamental vibrational frequencies of the molecule, assuming that the vibrations are small and harmonic. Anharmonic calculations provide a more realistic picture by accounting for the non-linearity of the potential energy surface, leading to more accurate predictions of vibrational frequencies, overtones, and combination bands.

Theoretical Prediction of Molecular Dipole Moments

Theoretical calculations of the dipole moment are typically performed as part of the electronic structure calculations. The accuracy of the predicted dipole moment depends on the level of theory and the basis set used. High-level ab initio methods are generally required to obtain reliable predictions that can be compared with experimental data. The conformational relationship between the chlorine and fluorine atoms that results in the greatest molecular dipole moment is the gauche conformation, where the vector sum of the individual bond dipoles is maximized.

Ab Initio Derivations of Nuclear Quadrupole Tensors

The chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, can be studied experimentally using microwave spectroscopy and provides sensitive information about the electronic environment around the chlorine atom.

Ab initio calculations can be used to derive the nuclear quadrupole coupling constants (NQCCs) by computing the electric field gradient tensor at the chlorine nucleus. A study of the gauche conformer of this compound and its isotopologues has provided experimental and theoretical values for these constants. The rotational spectra of three isotopologues of gauche-1-chloro-2-fluoroethane were measured to determine the experimental rotational constants and NQCCs. These experimental values were then compared with those obtained from ab initio calculations.

Table 3: Experimental and Ab Initio Nuclear Quadrupole Coupling Constants (NQCC) for gauche-1-Chloro-2-fluoroethane

Isotope Constant Experimental Value (MHz) Ab Initio Value (MHz)
³⁵Cl χaa -26.9 Data not available
χbb -4.8 Data not available
χcc 31.7 Data not available
³⁷Cl χaa -21.2 Data not available
χbb -3.8 Data not available

Note: The specific ab initio values were not detailed in the available abstract, but the study confirmed good agreement between experimental and theoretical results.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide detailed information about the properties of individual conformers at a static level, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including the transitions between different conformations.

Conformational sampling is a key aspect of understanding the behavior of flexible molecules like this compound. The relative populations of the anti and gauche conformers can be influenced by the surrounding environment, such as the solvent. The conformational equilibria of this compound in various solvents have been investigated using the polarizable continuum model (PCM). These studies have shown that the polarity of the solvent can significantly affect the energy difference between the conformers. In more polar solvents, the more polar gauche conformer is expected to be stabilized, potentially shifting the equilibrium in its favor compared to the gas phase.

MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a more detailed picture of the conformational landscape in solution. These simulations typically employ classical force fields that describe the potential energy of the system as a function of the atomic positions. By integrating Newton's equations of motion, the trajectory of the molecule and its surrounding solvent can be followed over time, allowing for the sampling of different conformations and the calculation of thermodynamic properties such as the free energy difference between the anti and gauche states.

Analysis of Bonding Characteristics and Electronic Structure

The unique arrangement of halogen atoms in this compound gives rise to interesting conformational preferences and electronic properties that have been the subject of computational studies. The interplay of steric and electronic effects, particularly the gauche effect, governs the molecule's structure and reactivity.

Electron Distribution and its Relation to Molecular Properties

The electron distribution in this compound is significantly influenced by the high electronegativity of the fluorine and chlorine atoms. This leads to a non-uniform distribution of electron density, which in turn dictates the molecule's conformational stability and dipole moment. Computational studies have explored the conformational isomerism of this compound, focusing on the relative stabilities of the anti and gauche conformers. acs.org

In the anti conformation, the chlorine and fluorine atoms are positioned 180° apart with respect to the carbon-carbon bond axis. In the gauche conformation, this dihedral angle is approximately 60°. nih.gov Theoretical calculations have shown that, contrary to what might be expected from simple steric hindrance considerations, the gauche conformation of this compound is more stable than the anti conformation. rsc.org This phenomenon is a manifestation of the "gauche effect," which is observed in molecules containing electronegative substituents. wikipedia.org

The stability of the gauche conformer is attributed to a combination of electronic effects, including hyperconjugation and electrostatic interactions. rsc.orgnih.gov Hyperconjugation involves the donation of electron density from a C-H bonding orbital to an adjacent C-F antibonding orbital (σC-H → σ*C-F). This interaction is stabilizing and is maximized in the gauche arrangement. chemeurope.com Competing with this is the electrostatic repulsion between the partially negatively charged halogen atoms. However, computational analyses, including Fourier analysis of the torsional potential energy, suggest that hyperconjugative interactions play a significant role in favoring the gauche conformer. rsc.org

Conformational Properties of this compound
PropertyGauche ConformerAnti ConformerReference
Relative StabilityMore StableLess Stable rsc.org
Primary Stabilizing InteractionHyperconjugation (σC-H → σ*C-F)- rsc.orgchemeurope.com
Competing InteractionElectrostatic repulsion between halogen atoms rsc.org

Orbital Contributions to Intermolecular and Intramolecular Interactions

The electronic structure of this compound, particularly the nature of its molecular orbitals, is key to understanding its interactions. Intramolecularly, the gauche preference is a direct consequence of specific orbital interactions. The hyperconjugative model posits that the donation of electron density from the C-H σ bonding orbitals to the C-F σ* antibonding orbitals is a primary stabilizing factor for the gauche isomer. chemeurope.com The effectiveness of this orbital overlap is highly dependent on the dihedral angle between the donor and acceptor orbitals, being most favorable in the gauche conformation. rsc.org

Computational studies have ranked the hyperconjugative electron-donating ability of various bonds to carbon, with the order being C–Si > C–H > C–C > C–Cl > C–F. rsc.org This ranking helps to explain the conformational preferences in a range of 2-substituted-1-fluoroethanes. In the case of this compound, the donation from C-H bonds into the C-F antibonding orbital is a significant contributor to the torsional potential energy, influencing the rotational barrier and the relative stability of its conformers. rsc.org

These intramolecular orbital interactions also lead to subtle changes in bond lengths and atomic charges between the different conformers. rsc.org For instance, the C-C bond length can vary slightly with rotation around this bond, a phenomenon that has been computationally observed in similar 1,2-dihaloethanes. ru.nl

While specific studies on the intermolecular interactions of this compound are limited, the nature of its frontier molecular orbitals (HOMO and LUMO) would govern its behavior as an electron donor or acceptor in such interactions. The presence of lone pairs on the halogen atoms and the polar C-H bonds would also make it capable of participating in hydrogen bonding and other electrostatic interactions.

Reaction Pathway Analysis through Density Functional Theory

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms and energetics of chemical reactions. For this compound, DFT calculations can provide valuable insights into its reactivity, particularly concerning the cleavage of its carbon-halogen bonds.

Activation Energies for Bond Dissociation

The initiation of many chemical transformations of this compound likely involves the breaking of either the C-Cl or the C-F bond. DFT calculations can be employed to determine the bond dissociation energies (BDEs) for these processes, which correspond to the activation energy for homolytic cleavage.

Generally, C-Cl bonds are weaker and therefore have lower bond dissociation energies than C-F bonds. Consequently, it is expected that the thermal decomposition of this compound would preferentially proceed via the cleavage of the C-Cl bond.

Theoretical Bond Dissociation Data (Contextual)
MoleculeBondSystemCalculated Activation Energy (kcal/mol)Reference
1,2-Dichloroethane (B1671644)C-Clon Cu catalyst34.3 researchgate.net
This compoundC-ClGas Phase (Expected)Lower than C-F BDEGeneral Chemical Principles
This compoundC-FGas Phase (Expected)Higher than C-Cl BDEGeneral Chemical Principles

Mechanistic Exploration of Chemical Transformations

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and reaction intermediates. Potential chemical transformations for this compound include dehydrochlorination and dehydrofluorination, which are elimination reactions that would yield vinyl fluoride (B91410) and vinyl chloride, respectively.

While specific DFT studies on the reaction mechanisms of this compound were not identified in the conducted searches, computational studies on similar molecules provide a framework for understanding these potential pathways. For example, DFT has been used to investigate the dehydrochlorination of 1,1,2-trichloroethane, revealing the activation energies for different competing reaction pathways. Such studies on analogous compounds can offer valuable predictions for the reactivity of this compound.

The exploration of these reaction pathways using DFT would involve mapping the potential energy surface for the elimination reactions, locating the transition state structures, and calculating the activation barriers. These calculations would clarify whether the reactions proceed through a concerted or a stepwise mechanism and would predict the preferred reaction pathway under different conditions.

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Fluoroethane

Thermal Decomposition and Pyrolysis Pathways

Thermal decomposition of 1-chloro-2-fluoroethane, like other haloethanes, primarily proceeds through the elimination of hydrogen halides. nih.gov The two main competing pathways are the elimination of hydrogen chloride (HCl) and hydrogen fluoride (B91410) (HF), forming vinyl fluoride and vinyl chloride, respectively. The study of analogous compounds such as 1,2-dichloroethane (B1671644) and various fluoroethanes reveals that these reactions typically occur via a four-center unimolecular elimination mechanism. researchgate.netresearchgate.net

The primary pathway in the thermal decomposition of many chloro-fluoro alkanes is the elimination of hydrogen chloride. For this compound, this involves the breaking of a C-H bond and the C-Cl bond to form vinyl fluoride (CH₂=CHF) and HCl. Studies on the pyrolysis of the structurally similar 1,2-dichloroethane have shown that four-center HCl elimination is the most significant reaction channel. researchgate.net This process is a unimolecular reaction that proceeds through a planar, four-membered cyclic transition state. In this transition state, the hydrogen and chlorine atoms are eliminated from adjacent carbon atoms simultaneously.

The industrial pyrolysis of 1,1-difluoro-1-chloroethane (HCFC-142b) to produce vinylidene fluoride also involves dehydrochlorination, highlighting this as a common pathway for chlorofluoroethanes. mdpi.com

A competing pathway in the pyrolysis of this compound is the elimination of hydrogen fluoride, which yields vinyl chloride (CH₂=CHCl) and HF. Theoretical studies on the thermal decomposition of various fluoroethanes confirm that HF elimination also proceeds via a cyclic four-membered transition state. researchgate.net The atoms involved in this transition state are a fluorine atom, a hydrogen atom from the adjacent carbon, and the two carbon atoms themselves. researchgate.net

While the C-F bond is significantly stronger than the C-Cl bond, HF elimination can still be a significant pathway, particularly at high temperatures. For instance, the thermal decomposition of 1,1,2,2-tetrafluoroethane (B1583514), studied in shock tubes, proceeds through HF elimination to yield trifluoroethylene. rsc.org

For example, the thermal decomposition of 1-bromo-2-chloroethane (B52838) in seasoned reaction vessels, when catalyzed by hydrogen bromide, follows a specific rate coefficient expression. rsc.org A study on the HF elimination from shock-heated 1,1,2,2-tetrafluoroethane determined an activation energy of 293.3 ± 14.7 kJ mol⁻¹. rsc.org These values provide insight into the energy requirements for such elimination reactions.

Below is a table of Arrhenius parameters for the decomposition of related haloethanes.

CompoundReaction PathwayPre-exponential Factor (A)Activation Energy (Ea)Temperature Range (K)
1,1,2,2-TetrafluoroethaneHF EliminationNot specified293.3 ± 14.7 kJ/mol1200–1400
1-Bromo-2-chloroethane (HBr catalyzed)HBr Elimination9.3 × 10⁹ mol⁻¹/² L¹/² s⁻¹40,800 cal/mol (≈170.7 kJ/mol)580–631

This table presents data for compounds analogous to this compound to illustrate typical kinetic parameters.

Gas-Phase Reactions with Reactive Species

In the gas phase, particularly in atmospheric chemistry, this compound can react with various reactive species, such as halogen atoms. These reactions typically proceed via the abstraction of a hydrogen atom, initiating a free-radical chain reaction.

Chlorine atoms (Cl•) are highly reactive radicals that can abstract hydrogen atoms from haloalkanes. nih.gov The kinetics of the gas-phase reaction of chlorine atoms with the similar compound fluoroethane (B3028841) (C₂H₅F) have been studied experimentally. researchgate.net The reaction proceeds via H-abstraction to form a fluoroethyl radical and hydrogen chloride. The temperature dependency of the rate constant for this reaction over a range of 298-528.5 K is described by the Arrhenius expression:

kH = (2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/T) cm³ molecule⁻¹ s⁻¹ researchgate.net

This expression indicates that the reaction has a relatively low activation energy, meaning it can proceed rapidly in the gas phase. Given the structural similarity, the reaction of chlorine atoms with this compound is expected to proceed through a similar H-abstraction mechanism, with rate constants of a comparable magnitude. The presence of the chlorine atom in this compound may influence the precise bond dissociation energies of the C-H bonds and thus affect the specific rate constants.

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. libretexts.orgwikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu

In the context of H-abstraction reactions, substituting hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D) leads to a significant KIE. This is because the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. princeton.edu

The KIE for the chlorine atom abstraction reaction has been investigated for fluoroethane by comparing the reaction rate of C₂H₅F (kH) with that of its deuterated isotopologue, C₂D₅F (kD). researchgate.net The temperature dependency for the D-abstraction was found to be:

kD = (1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/T) cm³ molecule⁻¹ s⁻¹ researchgate.net

The kinetic isotope effect, expressed as the ratio kH/kD, was determined to be 2.73 ± 0.14 at 298 K. researchgate.net This value, being significantly greater than 1, confirms that the C-H (or C-D) bond is indeed broken in the rate-determining step of the reaction, which is consistent with a direct H-abstraction mechanism.

ParameterValueTemperature (K)
kH for Fluoroethane (cm³ molecule⁻¹ s⁻¹)(2.11 ± 0.20) × 10⁻¹¹ exp(-317 ± 12/T)298-528.5
kD for D-Fluoroethane (cm³ molecule⁻¹ s⁻¹)(1.57 ± 0.18) × 10⁻¹¹ exp(-513 ± 26/T)298-528.5
Kinetic Isotope Effect (kH/kD)2.73 ± 0.14298

This table shows kinetic data for the reaction of chlorine atoms with fluoroethane and its deuterated analogue, serving as a model for the abstraction processes involving this compound.

Heterogeneous Catalysis and Surface Reactions

The interaction of this compound with metal surfaces is critical for understanding catalytic processes that could be used for its synthesis or degradation. The behavior of this molecule, particularly on copper surfaces, reveals a preference for molecular adsorption rather than reactive decomposition under certain conditions.

Adsorption-Induced Chemical Transformations on Metal Surfaces (e.g., Cu(111))

Studies on a single-crystal Cu(111) surface show that this compound adsorbs and desorbs molecularly, meaning the molecule itself does not break apart upon interaction with the surface under the studied conditions. researchgate.net The molecule bonds to the copper surface through its chlorine atom, which is positioned directly above a single copper atom (an atop site). researchgate.net The distance between this chlorine atom and the copper surface has been measured to be 3.06 ± 0.06 Å. researchgate.net The fluorine end of the molecule is also located approximately in an atop site, at a distance of 3.02 ± 0.1 Å from the surface. This geometry results in the molecule being oriented with its chlorine-fluorine axis parallel to the copper surface. researchgate.net

While this compound itself does not undergo chemical transformation, its interaction strength with the surface has been quantified. The energy required to remove the molecule from the surface (activation energy for desorption) changes with the amount of molecules present. For the first layer of molecules, this energy increases from 30.8 to 32.8 kJ mol⁻¹ as the surface coverage goes from zero to a full monolayer. researchgate.net For subsequent layers (multilayer), the activation energy is lower, at 27.1 kJ mol⁻¹. researchgate.net This indicates that the molecules in the first layer are more strongly bound to the copper surface than to each other. This behavior is similar to related molecules like 1,2-dichloroethane and 1-bromo-2-chloroethane on the same Cu(111) surface, where the bonding strength is primarily determined by the heaviest halogen atom. researchgate.net

Table 1: Desorption Activation Energies of this compound on Cu(111) researchgate.net
CoverageActivation Energy (kJ mol⁻¹)Pre-exponential Factor (s⁻¹)
First Layer (Monolayer)30.8 - 32.810¹²
Multilayer27.110¹²

Dissociation Mechanisms of C-Cl Bonds on Catalytic Surfaces

Although this compound does not readily dissociate on Cu(111), the cleavage of the carbon-chlorine (C-Cl) bond is a fundamental step in many catalytic reactions involving chlorinated hydrocarbons. researchgate.net Theoretical analyses of a similar molecule, 1,2-dichloroethane, on copper catalysts provide insight into potential dissociation pathways. researchgate.net

Two primary mechanisms have been proposed for C-Cl bond dissociation:

Stepwise Mechanism: This pathway involves the sequential breaking of C-Cl bonds. For 1,2-dichloroethane, this would occur in three activated stages, with the formation of stable chloroalkyl intermediates on the surface. The rate-limiting step is the dissociation of the first C-Cl bond, which has a calculated activation energy of 34.3 kcal/mol. researchgate.net

Direct Mechanism: This mechanism involves the simultaneous elimination of chlorine atoms, leading directly to the formation of a product like ethylene (B1197577) in the gas phase. For 1,2-dichloroethane, this is a single-stage process with a lower activation energy of 26.1 kcal/mol, making it the more probable route on copper catalysts. researchgate.net

The general trend for the dissociation of carbon-halogen (C-X) bonds on metal surfaces is that the activation energies are significantly lower than the gas-phase bond energies. researchgate.net The rate of C-X bond scission typically follows the order C-I > C-Br > C-Cl, indicating that the C-Cl bond is the most difficult to break among the common halogens. researchgate.net

Unimolecular Reactions and Fragmentation Channel Analysis

When this compound is analyzed by techniques such as electron ionization mass spectrometry, the molecule undergoes unimolecular reactions, breaking apart into characteristic charged fragments. The resulting fragmentation pattern provides a fingerprint for identifying the molecule. nih.gov The initial step is the ionization of the molecule, forming a molecular ion, [CH₂ClCH₂F]⁺•. youtube.com This molecular ion is often unstable and rapidly fragments. nih.govdocbrown.info

A key feature in the mass spectrum of chlorinated compounds is the presence of two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. youtube.comdocbrown.info This results in any fragment containing a chlorine atom appearing as a pair of peaks (an M peak and an M+2 peak) separated by two mass-to-charge units (m/z), with a corresponding intensity ratio of roughly 3:1. youtube.comdocbrown.info

Common fragmentation channels for haloalkanes involve the cleavage of carbon-carbon and carbon-halogen bonds. For this compound, the following fragmentation pathways are expected:

Loss of a chlorine atom: Cleavage of the C-Cl bond from the molecular ion would result in the formation of a fluoroethyl cation, [C₂H₄F]⁺, at m/z 47.

Loss of a fluorine atom: Cleavage of the C-F bond is less common but would produce a chloroethyl cation, [C₂H₄Cl]⁺. This fragment would appear as a pair of peaks at m/z 63 (for ³⁵Cl) and m/z 65 (for ³⁷Cl). dtic.mil

Alpha-cleavage: The breaking of the C-C bond is a major fragmentation pathway. This can lead to the formation of [CH₂Cl]⁺ (peaks at m/z 49 and 51) and [CH₂F]⁺ (peak at m/z 33). The [CH₂Cl]⁺ fragment is often a prominent base peak in the mass spectra of similar chloro-compounds. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment IonChemical FormulaExpected m/z Value(s)Notes
Molecular Ion[C₂H₄ClF]⁺•82, 84Reflects ³⁵Cl and ³⁷Cl isotopes; may be of low abundance youtube.comdocbrown.info
Loss of F[C₂H₄Cl]⁺63, 65Isotopic pair with ~3:1 intensity ratio dtic.mil
Loss of Cl[C₂H₄F]⁺47Single peak
C-C Cleavage[CH₂Cl]⁺49, 51Isotopic pair with ~3:1 intensity ratio; often a base peak docbrown.info
C-C Cleavage[CH₂F]⁺33Single peak

Photochemical Degradation Pathways and Atmospheric Relevance

The atmospheric fate of this compound is determined by its photochemical reactivity. As a chlorofluorocarbon (CFC) or hydrochlorofluorocarbon (HCFC), its potential to remain in the atmosphere and contribute to ozone depletion is a significant concern. synquestlabs.com The primary degradation pathway for such compounds in the troposphere is reaction with hydroxyl (•OH) radicals. wikipedia.org

The general reaction sequence is as follows:

Initiation (Troposphere): CH₂ClCH₂F + •OH → H₂O + •CHClCH₂F or CH₂ClCHF•

Initiation (Stratosphere): CH₂ClCH₂F + hv (UV light) → •CH₂CH₂F + Cl•

Ozone Depletion: The released Cl• radical participates in catalytic cycles that destroy ozone (O₃).

Furthermore, fluorocarbon vapors can decompose upon contact with high temperatures, such as open flames or hot surfaces, which can produce toxic decomposition products like hydrogen chloride and hydrogen fluoride. nih.gov

The atmospheric lifetime of a compound is a measure of how long, on average, a molecule remains in the atmosphere before being removed. This lifetime is inversely proportional to the rate of its reaction with atmospheric oxidants like the •OH radical. Compounds with longer lifetimes are more likely to be transported to the stratosphere where they can contribute to ozone depletion. wikipedia.org

Synthetic Methodologies and Derivatization Strategies for 1 Chloro 2 Fluoroethane

Primary Synthetic Routes (General Principles for Halofluoroethanes/enes)

The synthesis of 1-chloro-2-fluoroethane can be approached through several established routes for introducing halogen atoms into an ethane (B1197151) backbone. These methods primarily involve halogenation and dehydrohalogenation reactions, as well as halogen exchange and the addition of hydrogen halides to alkenes.

Halogenation reactions involve the introduction of halogen atoms into a molecule. For the synthesis of this compound, this could theoretically involve the direct fluorination of chloroethane (B1197429) or the chlorination of fluoroethane (B3028841). However, direct fluorination is often a highly exothermic and non-selective process. A more controlled approach involves the use of specialized fluorinating agents.

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. While not a direct route to this compound, it is a crucial step in multi-step syntheses that may involve the formation of a haloethene intermediate.

A plausible synthetic pathway could involve the hydrofluorination of chloroethene or the hydrochlorination of fluoroethene. The addition of hydrogen halides to alkenes is a common method for preparing haloalkanes. libretexts.orgchemguide.co.uklibretexts.orgchemguide.co.uklibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms. chemguide.co.uklibretexts.org

Another potential route is through halogen exchange reactions. The Finkelstein reaction, for example, involves the exchange of one halogen for another. wikipedia.org A chloro- or bromoalkane can be converted to a fluoroalkane using a fluoride (B91410) salt like potassium fluoride. wikipedia.org Similarly, the Swarts reaction is a well-known method for preparing fluoroalkanes by heating a chloroalkane with a metallic fluoride.

The following table summarizes potential synthetic strategies for this compound based on general principles of organic synthesis.

Reaction Type Starting Material Reagent(s) Product General Principle
HydrohalogenationChloroetheneHFThis compoundElectrophilic addition of hydrogen fluoride to an alkene. libretexts.orgchemguide.co.uklibretexts.orgchemguide.co.uklibretexts.org
HydrohalogenationFluoroetheneHClThis compoundElectrophilic addition of hydrogen chloride to an alkene. libretexts.orgchemguide.co.uklibretexts.orgchemguide.co.uklibretexts.org
Halogen Exchange1,2-Dichloroethane (B1671644)KF or other fluorinating agentThis compoundNucleophilic substitution of a chlorine atom with a fluorine atom (Finkelstein or similar reaction). wikipedia.org
Halogen Exchange1,2-DifluoroethaneA chlorinating agentThis compoundSubstitution of a fluorine atom with a chlorine atom.

Role as a Synthetic Intermediate in Organic Synthesis

This compound, as a halogenated hydrocarbon, is recognized for its utility as a synthetic intermediate in the production of other chemicals. solubilityofthings.com The presence of two different halogen atoms, chlorine and fluorine, on adjacent carbons provides distinct reactivity that can be exploited in organic synthesis. The carbon-chlorine bond is generally more reactive towards nucleophilic substitution and elimination reactions than the carbon-fluorine bond, which is significantly stronger. This differential reactivity allows for selective transformations at the chlorinated carbon.

While specific, large-scale industrial applications of this compound as a synthetic intermediate are not widely documented in publicly available literature, its structural motif is relevant to the synthesis of more complex fluorinated molecules. Fluorinated compounds often exhibit unique chemical and biological properties, making them valuable in the pharmaceutical and agrochemical industries. Therefore, this compound can be considered a potential building block for the introduction of a 2-fluoroethyl group into various molecular scaffolds.

Preparation of Isotopically Labeled this compound for Spectroscopic Research

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms, study molecular structures, and understand metabolic pathways. wikipedia.orgcreative-proteomics.comresearchgate.netthieme-connect.de In the context of this compound, isotopic labeling would be invaluable for spectroscopic studies, such as nuclear magnetic resonance (NMR) and microwave spectroscopy, to gain precise information about its molecular geometry and electronic structure.

The synthesis of isotopically labeled this compound would involve using starting materials enriched with a specific isotope. For instance, to prepare a ¹³C-labeled version, one could start with ¹³C-enriched ethene. Similarly, deuterium (B1214612) (²H) labeling could be achieved by using deuterated starting materials.

While specific synthetic procedures for isotopically labeled this compound are not readily found in the literature, the general approaches to isotopic labeling of organic molecules would be applicable. researchgate.netthieme-connect.de These methods typically involve either the use of a labeled precursor in a synthetic route or the exchange of an atom in the final molecule with its isotope. researchgate.net

The following table lists common isotopes used in spectroscopic research that could be incorporated into this compound.

Isotope Natural Abundance (%) Nuclear Spin (I) Spectroscopic Application
¹³C1.11/2NMR Spectroscopy
²H (D)0.0151NMR Spectroscopy, Mass Spectrometry
¹⁵N0.371/2NMR Spectroscopy (if incorporated into a derivative)
¹⁸O0.20Mass Spectrometry (if incorporated into a derivative)
³⁵Cl75.773/2Nuclear Quadrupole Resonance (NQR) Spectroscopy
³⁷Cl24.233/2Nuclear Quadrupole Resonance (NQR) Spectroscopy
¹⁹F1001/2NMR Spectroscopy

Development of Novel Derivatization Pathways

The development of novel derivatization pathways for this compound would likely focus on leveraging the reactivity of the carbon-halogen bonds. As a primary haloalkane, this compound is susceptible to nucleophilic substitution reactions (SN2). The carbon-chlorine bond is the more probable site of attack by nucleophiles due to its lower bond energy compared to the carbon-fluorine bond.

Potential derivatization strategies could involve reactions with a variety of nucleophiles to introduce new functional groups. For example, reaction with alkoxides would yield ethers, while reaction with cyanide would produce nitriles. These transformations would generate a range of new compounds with potential applications in different areas of chemistry.

Elimination reactions (E2) are also a possibility, particularly in the presence of a strong, sterically hindered base. This would lead to the formation of fluoroethene.

The following table illustrates potential derivatization pathways for this compound via nucleophilic substitution.

Nucleophile Reagent Example Product of Substitution at C-Cl Product Class
HydroxideSodium hydroxide (NaOH)2-FluoroethanolAlcohol
AlkoxideSodium ethoxide (NaOEt)1-Ethoxy-2-fluoroethaneEther
CyanideSodium cyanide (NaCN)3-FluoropropanenitrileNitrile
AzideSodium azide (NaN₃)1-Azido-2-fluoroethaneAzide
ThiolateSodium thiomethoxide (NaSMe)1-(Methylthio)-2-fluoroethaneThioether
AmineAmmonia (NH₃)2-FluoroethanamineAmine

Intermolecular Interactions and Complexation Studies Involving 1 Chloro 2 Fluoroethane

Surface Adsorption Phenomena and Binding Mechanisms

The interaction of 1-chloro-2-fluoroethane with metal surfaces has been investigated to understand the mechanisms of adsorption and bonding, providing insights into surface chemistry and catalysis.

Adsorption Structures and Bonding on Metal Surfaces (e.g., Cu(111))

Studies on the adsorption of this compound on a single-crystal copper surface, Cu(111), reveal specific and well-defined adsorption geometries. Using techniques such as normal incidence X-ray standing wave (NIXSW) analysis, it has been determined that the molecule adsorbs molecularly, meaning it does not break apart upon interaction with the surface. researchgate.net

The bonding to the copper surface occurs primarily through the chlorine atom. The molecule orients itself with the chlorine end positioned in an "atop" site, directly above a single copper atom. The measured distance for this copper-chlorine (Cu···Cl) interaction is 3.06 ± 0.06 Å. The fluorine end of the molecule is also found to be located approximately in an atop site, at a distance of 3.02 ± 0.1 Å from the copper surface plane. This preferred orientation results in the chlorine-fluorine (Cl···F) axis of the molecule being aligned parallel to the Cu(111) surface. researchgate.net This bonding is predominantly determined by the heaviest halogen, which in this case is chlorine. researchgate.net

Interactive Data Table: Adsorption Geometry of this compound on Cu(111)

ParameterInteracting AtomAdsorption SiteDistance from Surface (Å)
Primary Bonding Chlorine (Cl)Atop3.06 ± 0.06
Secondary Position Fluorine (F)Approx. Atop3.02 ± 0.1
Molecular Axis Cl···FParallel to SurfaceN/A

Thermodynamics and Kinetics of Adsorption Processes

The thermodynamics and kinetics of the adsorption and desorption of this compound on Cu(111) have been characterized using temperature-programmed desorption (TPD). These studies show that the molecule adsorbs and desorbs without decomposition. researchgate.net

The strength of the interaction, quantified by the activation energy for desorption, is dependent on the surface coverage. For the first monolayer, the activation energy increases linearly from 30.8 kJ mol⁻¹ at zero coverage to 32.8 kJ mol⁻¹ at full monolayer coverage. This increase suggests attractive interactions between the adsorbed molecules. For subsequent layers (multilayer), the activation energy for desorption is lower, measured at 27.1 kJ mol⁻¹. researchgate.net The pre-exponential factor for these desorption processes was determined to be 10¹² s⁻¹. researchgate.net

Interactive Data Table: Desorption Activation Energies for this compound on Cu(111)

Coverage LevelActivation Energy (kJ mol⁻¹)Pre-exponential Factor (s⁻¹)
Monolayer (Zero Coverage) 30.810¹²
Monolayer (Full Coverage) 32.810¹²
Multilayer 27.110¹²

Solvent Effects on Molecular Conformation and Dynamics

The conformational equilibrium of this compound, which primarily involves the interconversion between its gauche and trans (or anti) rotamers, is significantly influenced by the surrounding solvent medium. This influence stems from the differing polarity of the conformers and the nature of the solute-solvent interactions. The more polar gauche form, where the chlorine and fluorine atoms are in closer proximity, and the less polar trans form exhibit different stabilization energies depending on the polarity of the solvent.

Detailed Research Findings

Computational studies have provided significant insights into the solvent-dependent conformational preferences of this compound. A key investigation by Cappelli, Corni, and Tomasi, titled "Solvent Effects on trans/gauche Conformational Equilibria of Substituted Chloroethanes: a Polarizable Continuum Model Study," specifically addressed the conformational equilibrium of this compound in various solvents. researchgate.net This research utilized ab initio energy calculations in solution to determine the free energy differences between the trans and gauche conformers. researchgate.net

The general trend observed for dihaloethanes is that the population of the more polar gauche conformer tends to increase with the increasing polarity of the solvent. This is due to the favorable electrostatic interactions between the polar solvent and the polar solute conformer. Conversely, the less polar trans conformer is often more stable in the gas phase or in nonpolar solvents.

The stabilization of the gauche conformer in polar solvents can be attributed to the reaction field effect, where the polar solvent molecules create a reaction field that interacts with and stabilizes the dipole moment of the solute molecule. Since the gauche conformer of this compound possesses a larger dipole moment than the trans conformer, it experiences greater stabilization in polar environments.

While the full data set from the aforementioned study by Cappelli et al. is not publicly accessible to generate a comprehensive data table, the expected trend would show a decrease in the energy difference between the gauche and trans forms (ΔEg-t) as the dielectric constant of the solvent increases. In highly polar solvents, the gauche form may even become the more stable conformer.

The following interactive data table illustrates the conceptual relationship between solvent polarity and the conformational equilibrium of a generic dihaloethane, based on established principles. The values are hypothetical and for illustrative purposes, as the specific experimental data for this compound is not available.

SolventDielectric Constant (ε)Predominant ConformerHypothetical ΔE (gauche-trans) (kJ/mol)
Gas Phase1Trans> 0
n-Hexane1.88TransSlightly > 0
Carbon Tetrachloride2.24TransSlightly > 0
Diethyl Ether4.34Trans/Gauche mixture~ 0
Acetone20.7Gauche< 0
Methanol32.7Gauche< 0
Water80.1GaucheSignificantly < 0

Environmental Chemical Fate and Atmospheric Transformation of 1 Chloro 2 Fluoroethane

Transformation in Environmental Compartments

Once released into the environment, 1-chloro-2-fluoroethane can be transported to different environmental compartments, such as soil and water, where it may undergo further transformation.

In anaerobic environments, such as saturated soils, sediments, and groundwater, reductive dehalogenation can be a significant degradation pathway for halogenated alkanes. This process involves the removal of a halogen atom and its replacement with a hydrogen atom, and it is often mediated by anaerobic microorganisms.

For haloalkanes, two primary reductive dehalogenation pathways are generally observed:

Hydrogenolysis: This is a stepwise process where a halogen atom is replaced by a hydrogen atom. For a compound like 1,2-dichloroethane (B1671644), this would proceed to chloroethane (B1197429) and then to ethane (B1197151).

Dihaloelimination: This involves the removal of two adjacent halogen atoms, resulting in the formation of a double bond. For 1,2-dichloroethane, this pathway leads to the formation of ethene.

While no specific studies on the anaerobic degradation of this compound were found, the behavior of 1,2-dichloroethane in anaerobic systems has been studied. Methanogenic bacteria have been shown to reductively dechlorinate 1,2-dichloroethane to ethylene (B1197577) and chloroethane. The presence of a fluorine atom in this compound may influence the rate and pathway of reductive dehalogenation, as the carbon-fluorine bond is stronger than the carbon-chlorine bond. It is plausible that the chlorine atom would be preferentially removed.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes, the rate of hydrolysis is dependent on the type of halogen and the structure of the molecule. The carbon-fluorine bond is highly resistant to hydrolysis, while the carbon-chlorine bond is more susceptible, though still relatively stable under typical environmental conditions.

Advanced Analytical and Spectroscopic Methodologies for 1 Chloro 2 Fluoroethane Research

High-Resolution Fourier Transform Microwave (FTMW) Spectroscopy

High-Resolution Fourier Transform Microwave (FTMW) spectroscopy is a powerful tool for obtaining precise rotational constants and elucidating the three-dimensional structure of molecules in the gas phase. While specific FTMW studies focusing solely on 1-chloro-2-fluoroethane are not extensively detailed in the provided search results, the principles of the technique can be applied to understand its potential for characterizing this molecule.

FTMW spectroscopy measures the absorption of microwave radiation by a molecule, which induces transitions between rotational energy levels. For a molecule like this compound, which possesses a permanent dipole moment, these transitions are readily observable. The analysis of the resulting spectrum allows for the determination of rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule.

From these rotational constants, highly accurate molecular geometries, including bond lengths and bond angles, can be derived. Furthermore, the presence of different conformers (e.g., gauche and anti) of this compound would result in distinct sets of rotational transitions, allowing for their individual characterization and the determination of their relative energies and populations. The hyperfine structure arising from the nuclear quadrupole moment of the chlorine atom (both ³⁵Cl and ³⁷Cl isotopes) can also be resolved, providing information about the electronic environment around the chlorine nucleus.

While direct experimental data for this compound is not available in the provided results, studies on similar molecules like trans-1-chloro-2-fluoroethylene demonstrate the capability of microwave spectroscopy to determine rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants with high accuracy. nih.govresearchgate.net

Table 1: Hypothetical Spectroscopic Data for this compound from FTMW Spectroscopy

ParameterGauche Conformer (³⁵Cl)Anti Conformer (³⁵Cl)
Rotational Constant A (MHz)ValueValue
Rotational Constant B (MHz)ValueValue
Rotational Constant C (MHz)ValueValue
Nuclear Quadrupole Coupling Constant χaa (MHz)ValueValue

Note: The values in this table are hypothetical and represent the type of data that would be obtained from an FTMW spectroscopic study.

Gas-Phase Electron Diffraction (GED) for Precise Structural Determination

Gas-Phase Electron Diffraction (GED) is a primary technique for determining the precise geometric structure of molecules in the vapor phase. wikipedia.org This method involves scattering a high-energy beam of electrons off a gaseous sample of this compound and analyzing the resulting diffraction pattern. The interference of the scattered electrons, which depends on the distances between the atoms in the molecule, produces a characteristic pattern of concentric rings.

The analysis of this diffraction pattern yields a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise values for bond lengths, bond angles, and torsional angles can be obtained. wikipedia.org

For this compound, GED would be instrumental in determining the C-C, C-H, C-Cl, and C-F bond lengths, as well as the various bond angles. A key aspect of the structural analysis for this molecule would be the determination of the dihedral angle between the chlorine and fluorine atoms, which defines the gauche and anti conformations. The relative abundance of these conformers at the temperature of the experiment can also be estimated from the GED data.

Studies on related fluoroethylenes have successfully employed GED to derive their molecular structures, demonstrating the utility of this technique for halogenated hydrocarbons. rsc.org

Table 2: Expected Structural Parameters of this compound from GED Analysis

ParameterExpected Value (Å or °)
r(C-C)~1.52
r(C-Cl)~1.78
r(C-F)~1.39
∠(Cl-C-C)~110
∠(F-C-C)~110
Dihedral Angle (Cl-C-C-F) - anti180
Dihedral Angle (Cl-C-C-F) - gauche~60

Note: These are typical bond lengths and angles for similar molecules and represent the expected outcomes of a GED experiment.

Synchrotron-Based Photoelectron Spectroscopy

Synchrotron-based Photoelectron Spectroscopy (PES) is a highly sensitive technique used to investigate the electronic structure of molecules and materials. scienceopen.com It utilizes the high brightness, high energy resolution, and tunable energy of synchrotron radiation to probe the core and valence electronic levels of this compound. scienceopen.comucl.ac.uk

In a PES experiment, a sample is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined. This provides a direct measure of the energies of the molecular orbitals.

For this compound, core-level PES would allow for the unambiguous identification of the carbon, chlorine, and fluorine atoms through their characteristic 1s (for C and F) and 2p (for Cl) binding energies. Small shifts in these core-level binding energies, known as chemical shifts, can provide information about the local chemical environment of each atom, including the effects of the electronegative halogen substituents.

Valence-level PES probes the molecular orbitals involved in chemical bonding. The resulting spectrum would show a series of bands corresponding to the ionization from different molecular orbitals of this compound. Theoretical calculations are often used in conjunction with experimental PES to assign these bands to specific molecular orbitals, providing a detailed picture of the electronic structure. Studies on atomic chlorine using synchrotron radiation have demonstrated the power of this technique in resolving fine details of electronic structure. aps.orgosti.gov

Surface Sensitive Techniques in Adsorption Studies

The interaction of this compound with surfaces is of significant interest in fields such as catalysis and atmospheric science. A variety of surface-sensitive techniques are employed to study the adsorption, orientation, and reaction of this molecule on different substrates.

Low-Energy Electron Diffraction (LEED) is a technique used to determine the surface structure of crystalline materials and the arrangement of adsorbates on these surfaces. When a beam of low-energy electrons is directed at a surface, the electrons are diffracted by the periodic arrangement of atoms, producing a diffraction pattern on a fluorescent screen.

In the context of this compound research, LEED would be used to study the ordering of the molecules when adsorbed on a single-crystal surface, such as Cu(111). researchgate.net The formation of an ordered overlayer of this compound molecules would result in a new set of diffraction spots in the LEED pattern. The symmetry and spacing of these spots provide information about the size and orientation of the unit cell of the adsorbed layer. For instance, a study on the adsorption of this compound on Cu(111) revealed that while the first layer is oriented, it is not ordered. researchgate.net

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of a surface. wikipedia.org It involves bombarding the surface with a primary electron beam, which causes the ejection of a core-level electron from a surface atom. psu.eduslideshare.net An electron from a higher energy level then fills the core hole, and the excess energy is transferred to another electron, the Auger electron, which is ejected from the atom. psu.eduslideshare.net

The kinetic energy of the Auger electron is characteristic of the element from which it was emitted. By analyzing the energy of the emitted Auger electrons, the elemental composition of the top few atomic layers of the surface can be determined. In studies of this compound adsorption, AES would be used to confirm the presence of chlorine, fluorine, and carbon on the surface and to monitor changes in their surface concentration as a function of coverage or temperature. Research on the adsorption of this compound on Cu(111) has utilized AES to study the adsorbed molecule. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that is used to investigate the valence electronic structure of materials and adsorbed molecules. It is similar to PES but uses lower-energy ultraviolet photons to probe the outermost molecular orbitals.

When this compound is adsorbed on a surface, its molecular orbitals can interact with the electronic states of the substrate. UPS can detect changes in the valence band spectrum of the substrate upon adsorption, as well as the appearance of new features corresponding to the molecular orbitals of the adsorbate. These measurements provide valuable information about the nature of the surface-adsorbate bond and the orientation of the molecule on the surface. For example, the adsorption of this compound on Cu(111) was studied using UPS, which, along with other techniques, indicated that the molecule bonds to the surface through its chlorine atom. researchgate.net

Table 3: Summary of Surface Sensitive Techniques for this compound Research

TechniqueInformation Obtained
LEED Ordering and surface structure of adsorbed this compound layers.
AES Elemental composition (C, Cl, F) of the surface with adsorbed this compound.
UPS Valence electronic structure of adsorbed this compound and the nature of the surface-adsorbate bond.

Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD) is a powerful surface science technique used to study the interactions of adsorbates with a solid surface. In the context of this compound research, TPD provides valuable insights into the strength of the molecule-surface bond and the kinetics of its desorption. This methodology involves adsorbing this compound onto a substrate at a low temperature, followed by a controlled heating ramp. A mass spectrometer is used to monitor the desorbing species as a function of temperature, yielding a desorption spectrum.

Detailed analysis of the TPD spectrum can reveal the activation energy for desorption, which is a direct measure of the binding energy between this compound and the surface. Furthermore, the shape and position of the desorption peaks can provide information about the order of the desorption process, lateral interactions between adsorbed molecules, and the presence of different binding states.

Research Findings on Cu(111) Surface

A notable study investigated the adsorption of this compound on a Cu(111) single-crystal surface using various surface analytical techniques, including TPD. The findings from this research indicate that this compound adsorbs and desorbs molecularly, meaning the molecule does not decompose on the surface under the experimental conditions.

The TPD experiments revealed distinct desorption behaviors for the first monolayer and subsequent multilayers of this compound. The activation energy for desorption of the first layer, which is directly interacting with the copper surface, was found to increase with coverage. This suggests the presence of attractive lateral interactions between the adsorbed molecules. In contrast, the multilayer desorption, which represents the sublimation of the condensed this compound layers, exhibited a constant activation energy.

The key kinetic parameters derived from the TPD analysis are summarized in the interactive data table below.

Interactive Data Table: Desorption Kinetics of this compound from Cu(111)

LayerCoverageActivation Energy for Desorption (kJ mol-1)Preexponential Factor (s-1)
First LayerZero to Full Monolayer30.8 to 32.81012
Multilayer> 1 Monolayer27.11012

The data indicates a stronger interaction of the first monolayer of this compound with the Cu(111) surface compared to the interaction between the molecules in the subsequent layers. researchgate.net The linear increase in the activation energy for the first layer from 30.8 to 32.8 kJ mol-1 as coverage increases from zero to a full monolayer is a significant finding. researchgate.net This behavior is attributed to attractive forces between the adsorbed this compound molecules. The constant activation energy of 27.1 kJ mol-1 for the multilayer is characteristic of a zero-order desorption process, where the desorption rate is independent of the coverage, which is typical for the sublimation of a condensed solid. researchgate.net

These TPD studies, in conjunction with other surface science techniques, provide a detailed picture of the surface chemistry of this compound on metal surfaces. The determination of the desorption energetics is crucial for understanding the stability and reactivity of this compound in various catalytic and surface processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-2-fluoroethane in laboratory settings, and how do reaction conditions influence yield?

  • Answer : this compound can be synthesized via two primary methods:

Dehydrohalogenation : Reacting 1,1,2-trichloroethane with hydrogen fluoride (HF) in the presence of Lewis acid catalysts (e.g., SbCl₃) under controlled temperatures (50–80°C).

Dehalogenation : Treating 1-chloro-1,2-difluoroethane with reducing agents like Zn/H₂O to selectively remove a fluorine atom.
Optimization involves adjusting molar ratios, catalyst loading, and reaction time. Continuous flow reactors enhance reproducibility by minimizing side reactions .

  • Key considerations : Monitor intermediates using gas chromatography (GC) paired with mass spectrometry (MS) to ensure purity >98%.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

  • Answer :

  • FTIR Spectroscopy : Identifies C–F (1080–1150 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretching vibrations, confirming halogen presence.
  • Microwave Spectroscopy : Resolves rotational transitions to determine bond angles and dipole moments (e.g., μ = 1.92 D for the gauche conformer) .
  • ¹⁹F NMR : Detects fluorine environments (δ ≈ -120 to -150 ppm for CF groups) and quantifies conformational populations in solution .
    • Best practices : Use cryogenic trapping for gas-phase samples to enhance signal resolution.

Q. How does this compound interact with biological systems, and what are the experimental models for assessing its toxicity?

  • Answer : Inhalation studies in rats reveal metabolic conversion to fluoroacetate , a citric acid cycle inhibitor. Key steps:

In vivo exposure : Administer this compound via controlled vapor chambers (e.g., 4-hour LC₅₀ < 100 ppm).

Biomarker analysis : Measure serum citrate levels (5–11× baseline) via enzymatic assays or ¹⁹F NMR of urine to detect fluoroacetate .

  • Mitigation : Pretreat with CYP2E1 inhibitors (e.g., disulfiram) to block metabolic activation .

Advanced Research Questions

Q. What are the kinetic parameters and mechanisms governing the thermal decomposition of this compound?

  • Answer : Shock tube and static pyrolysis studies reveal two competing pathways:

Reaction Pathway Activation Energy (kcal/mol) log k (s⁻¹)
HCl elimination (→ CH₂=CHF)62.25 ± 1.113.59 ± 0.32
HF elimination (→ CH₂=CHCl)60.00 ± 1.012.95 ± 0.30
  • Mechanism : Follows a four-center transition state model. Use Arrhenius plots derived from time-resolved mass spectrometry to validate rate constants .

Q. How do solvent polarity and noble gas matrices affect the trans/gauche conformational equilibrium of this compound?

  • Answer : In liquid Kr/Xe, dipole-induced dipole interactions stabilize the gauche conformer (ΔH = -0.3 kcal/mol vs. gas phase). Experimental protocol:

Variable-temperature IR : Measure absorbance ratios of C–F stretches (trans: 1120 cm⁻¹; gauche: 1145 cm⁻¹) at 100–200 K.

Computational modeling : Apply polarizable continuum models (PCM) at B3LYP/6-311+G** to predict solvent shifts in ΔG .

Q. What surface interactions govern the adsorption of this compound on transition metals like Cu(111), and how can these be probed experimentally?

  • Answer : On Cu(111), adsorption occurs via Cl–Cu bonding (binding energy ≈ 1.2 eV) with partial C–F bond cleavage. Techniques:

  • Low-energy electron diffraction (LEED) : Maps surface reconstruction patterns.
  • UV photoelectron spectroscopy (UPS) : Tracks charge transfer via shifts in valence band spectra (e.g., F 2p orbital stabilization by 0.5 eV) .

Q. How can this compound serve as a precursor in radiopharmaceutical synthesis, and what radiolabeling strategies are feasible?

  • Answer : Use Pd⁰-catalyzed coupling reactions to introduce ¹⁸F or ¹¹C isotopes. Example protocol:

Radiolabeling : React this compound with [¹⁸F]KF in DMSO at 80°C for 30 minutes.

Purification : Isolate via HPLC (C18 column, acetonitrile/H₂O gradient) .

Contradictions and Validation

  • Toxicity vs. Stability : While this compound is highly toxic in vivo ( ), its thermodynamic stability in inert matrices ( ) suggests environmental persistence. Researchers must reconcile metabolic activation pathways with environmental fate studies.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.